2-[3-(4-Nitrophenoxy)propylamino]ethanol
Description
2-[3-(4-Nitrophenoxy)propylamino]ethanol (CAS: 130634-09-2) is an ethanolamine derivative with the molecular formula C₁₁H₁₆N₂O₃. Its structure comprises a 4-nitrophenoxy group attached to a propyl chain, which is further linked to an ethanolamine moiety (-NH-CH₂CH₂OH).
Properties
IUPAC Name |
2-[3-(4-nitrophenoxy)propylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c14-8-7-12-6-1-9-17-11-4-2-10(3-5-11)13(15)16/h2-5,12,14H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYGKJPSGDMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-Nitrophenoxy)propylamino]ethanol involves several steps. One common method includes the reduction of 2-[3-(4-nitrophenyl)propionylamino]ethanol using sodium borohydride in THF . The reaction mixture is heated to 45°C, and a 25% acetic acid-THF solution is added slowly. The temperature is then increased to 60°C, and the reaction is allowed to proceed for an hour. After cooling, water and hydrochloric acid are added, and the THF is evaporated. The resulting mixture is treated with sodium hydroxide to precipitate the product, which is then filtered, washed, and dried . The yield of this process is approximately 85.4% .
Chemical Reactions Analysis
2-[3-(4-Nitrophenoxy)propylamino]ethanol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various acids and bases . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-Nitrophenoxy)propylamino]ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-(4-Nitrophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in antiarrhythmic drugs, the compound’s derivatives interact with ion channels in the heart, stabilizing the cardiac rhythm . The exact molecular targets and pathways depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound enhances polarity and may reduce solubility in non-polar solvents compared to dimethylphenoxy derivatives (e.g., C₁₃H₂₁NO₂ in ), where methyl groups increase lipophilicity . In contrast, hydroxyphenyl groups in Ractopamine Hydrochloride () contribute to its β-adrenergic activity, highlighting how substituent polarity dictates biological function .
Compounds with shorter or branched chains (e.g., 2-[(3-aminopropyl)methylamino]ethanol) may exhibit higher volatility or lower thermal stability .
Applications: Ractopamine Hydrochloride demonstrates how ethanolamine derivatives with hydroxyphenyl groups are tailored for biological activity, whereas nitro-substituted compounds like the target are more likely used in synthetic chemistry or materials research .
Research Findings on Functional Group Interactions
- CO₂ Absorption in Alkanolamines: reveals that ethanolamine derivatives (e.g., 2-(ethylamino)ethanol) exhibit CO₂ absorption dependent on hydroxyl-amino group proximity. While the target compound shares the ethanolamine backbone, its nitro group may disrupt intramolecular interactions critical for absorption, suggesting divergent applications compared to conventional alkanolamines .
- Synthetic Utility: The nitro group in this compound can serve as a precursor for reduction to amine derivatives, a pathway less feasible in non-nitro analogs like 2-[3-(2,3-dimethylphenoxy)propylamino]ethanol .
Molecular Weight and Solubility Trends
| Compound | Molecular Weight (g/mol) | Predicted Solubility |
|---|---|---|
| This compound | 224.26 | Moderate (polar solvents) |
| 1-(4-Nitrophenoxy)-3-(isopropylamino)-2-propanol | 254.28 | Low (due to branched chain) |
| Ractopamine Hydrochloride | 337.84 (free base) | High (aqueous formulations) |
- The target compound’s moderate molecular weight and polarity suggest utility in polar reaction media, whereas bulkier analogs (e.g., Ractopamine) prioritize aqueous solubility for biological delivery .
Q & A
Q. What are the established synthetic routes for 2-[3-(4-Nitrophenoxy)propylamino]ethanol, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical method involves reacting 3-(4-nitrophenoxy)propylamine with ethylene oxide or its derivatives under controlled alkaline conditions. Post-synthesis purification is achieved through recrystallization in ethanol or THF, yielding a yellow solid with a melting point of 82–84°C . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC (C18 column, methanol/water gradient) is recommended. Monitoring reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures minimal byproducts .
Q. What spectroscopic and analytical methods are used to characterize this compound?
- NMR : H NMR (CDCl) shows distinct signals: δ 8.15 ppm (d, 2H, aromatic NO), δ 6.90 ppm (d, 2H, aromatic OCH), δ 3.70 ppm (t, 2H, CHOH), and δ 2.65 ppm (m, 4H, propylamino chain) .
- IR : Peaks at 3350 cm (O-H stretch), 1520 cm (NO asymmetric stretch), and 1250 cm (C-O-C ether linkage) confirm functional groups .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 225.2) aligns with the molecular formula CHNO .
Q. How does the solubility profile of this compound influence experimental design?
The compound is highly soluble in polar aprotic solvents (ethanol, THF, DMSO) but sparingly soluble in water (<1 mg/mL at 25°C). This necessitates solvent selection based on application:
- Kinetic studies : Use ethanol or THF for homogeneous reactions.
- Biological assays : Prepare stock solutions in DMSO (≤5% v/v) to avoid precipitation in aqueous buffers .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for derivatives of 4-nitrophenoxy compounds?
Discrepancies in yields (e.g., 60–85%) arise from variations in:
- Temperature control : Optimal yields are achieved at 60–70°C; higher temperatures promote nitro group reduction .
- Catalyst choice : Zn/TiCl systems improve regioselectivity in propylamino chain formation compared to traditional acid catalysts .
- Workup protocols : Acidic quenching (pH 5–6) minimizes hydrolysis of the nitro group .
Q. How can computational modeling guide the design of analogs with enhanced bioactivity?
- Docking studies : Target the compound’s nitro and hydroxyl groups for hydrogen bonding with cardiac ion channels (e.g., hERG K channels), as seen in related antiarrhythmic agents .
- QSAR models : Correlate logP (experimental: 1.8) with membrane permeability; analogs with logP 1.5–2.2 show optimal bioavailability .
Q. What crystallographic techniques elucidate polymorphic forms of this compound?
Single-crystal X-ray diffraction (SCXRD) reveals two polymorphs:
- Form I : Monoclinic (P2/c), stabilized by intermolecular O-H···N hydrogen bonds.
- Form II : Orthorhombic (Pbca), with weaker van der Waals interactions.
DSC analysis shows Form I is thermodynamically stable (melting endotherm at 84°C), critical for formulation studies .
Q. How does the compound’s nitro group influence its stability under oxidative/reductive conditions?
Q. What mechanistic insights explain side reactions during large-scale synthesis?
Common side products include:
- Ether cleavage : Occurs at >80°C, forming 4-nitrophenol (detected via HPLC).
- Amine oxidation : Mitigated by inert atmosphere (N/Ar) and antioxidant additives (0.1% BHT) .
Methodological Notes
- Contradiction Management : Cross-validate spectral data with multiple techniques (e.g., NMR + HRMS) to address discrepancies in functional group assignment .
- Biological Testing : Use Langendorff-perfused heart models to assess antiarrhythmic activity, as done for structurally related compounds like propafenone analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
